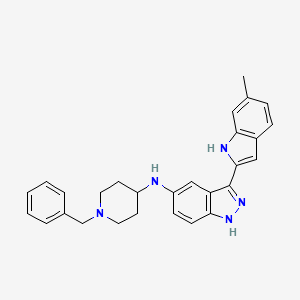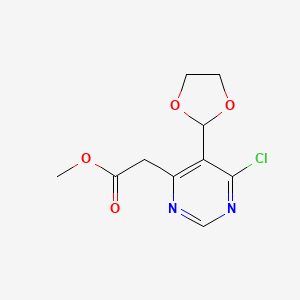
2,2-dimethyl-N,4,4-triphenyloxetan-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N,4,4-triphenyloxetan-3-imine is a complex organic compound characterized by its unique oxetane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N,4,4-triphenyloxetan-3-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-N,4,4-triphenyloxetan-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2,2-dimethyl-N,4,4-triphenyloxetan-3-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N,4,4-triphenyloxetan-3-imine involves its interaction with molecular targets, which may include enzymes or receptors. The compound’s effects are mediated through specific pathways, which can be studied using various biochemical and molecular biology techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine
- N-(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)benzenamine
Uniqueness
2,2-dimethyl-N,4,4-triphenyloxetan-3-imine is unique due to its specific structural features, such as the oxetane ring and the presence of phenyl groups
Propriétés
Numéro CAS |
55470-95-6 |
|---|---|
Formule moléculaire |
C23H21NO |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2,2-dimethyl-N,4,4-triphenyloxetan-3-imine |
InChI |
InChI=1S/C23H21NO/c1-22(2)21(24-20-16-10-5-11-17-20)23(25-22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17H,1-2H3 |
Clé InChI |
UWEZKNCGUJUKMT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NC2=CC=CC=C2)C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![2-[4-[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid](/img/structure/B13931008.png)


![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)



![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)


